(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Overview
Description
(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[42102,4]nonan-5-ol is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
It is known that the compound undergoes skeletal rearrangements when subjected to fluorination with dast .
Mode of Action
The mode of action of 1,6:2,3-Dianhydro-beta-D-talopyranose involves a series of skeletal rearrangements. The compound undergoes nucleophilic substitution, with configuration at C4 either retained or inverted, or from C6 migration . The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen or the oxirane oxygen, or from nucleophilic substitution with retention of configuration .
Result of Action
The result of the action of 1,6:2,3-Dianhydro-beta-D-talopyranose is the production of compounds arising from nucleophilic substitution and skeletal rearrangements . The structure of most of the rearranged products was verified by X-ray crystallography .
Action Environment
The compound’s reactions were carried out under specific conditions, such as cooling and stirring, suggesting that these factors may play a role in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Other tricyclic compounds: These compounds may have similar core structures but differ in their substituents and reactivity.
Uniqueness: (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol is unique due to its specific tricyclic structure and the presence of multiple oxygen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3+,4+,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFVNWKKAAOSK-QBFJYBIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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